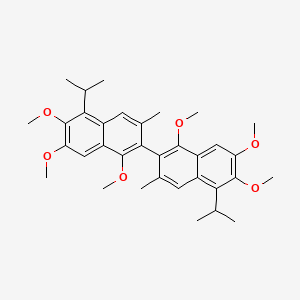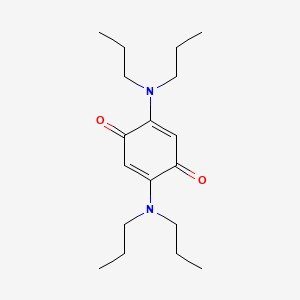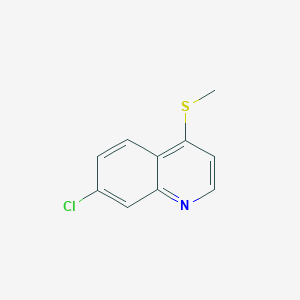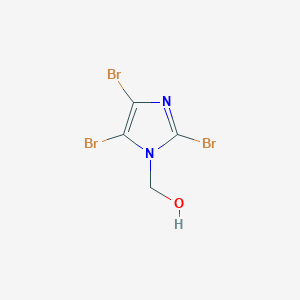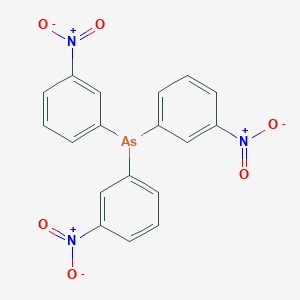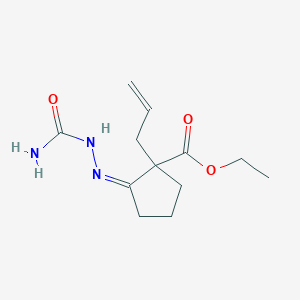
ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclopentane ring, a carbamoylhydrazinylidene group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclopentanone with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with ethyl acrylate under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate can be compared with similar compounds such as:
Cyclopentanone derivatives: These compounds share the cyclopentane ring structure but differ in their functional groups.
Hydrazone derivatives: These compounds contain the hydrazone functional group but may have different ring structures or substituents.
Ethyl esters: These compounds have the ethyl ester functional group but vary in their core structures.
Eigenschaften
CAS-Nummer |
6337-47-9 |
|---|---|
Molekularformel |
C12H19N3O3 |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
ethyl (2Z)-2-(carbamoylhydrazinylidene)-1-prop-2-enylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-3-7-12(10(16)18-4-2)8-5-6-9(12)14-15-11(13)17/h3H,1,4-8H2,2H3,(H3,13,15,17)/b14-9- |
InChI-Schlüssel |
LJXCGGUEGPGTCX-ZROIWOOFSA-N |
Isomerische SMILES |
CCOC(=O)C\1(CCC/C1=N/NC(=O)N)CC=C |
Kanonische SMILES |
CCOC(=O)C1(CCCC1=NNC(=O)N)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


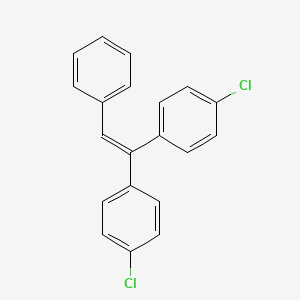
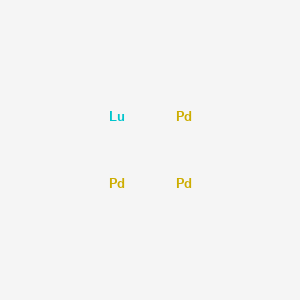
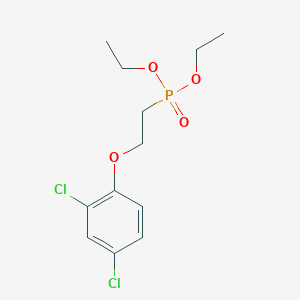
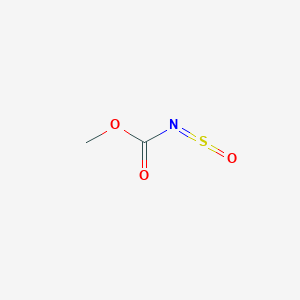
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
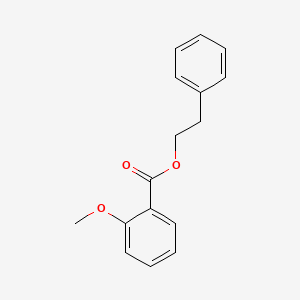
![[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid](/img/structure/B14722046.png)
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)
